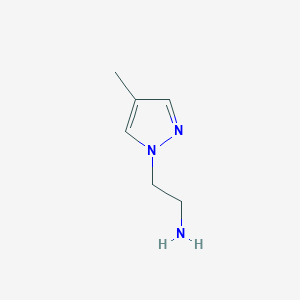

2-(4-methyl-1H-pyrazol-1-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMDCWBSYIDNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599101 | |

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006458-47-4 | |

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)ethanamine

This technical guide provides a comprehensive overview of the core basic properties of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, a heterocyclic amine of interest to researchers, scientists, and professionals in the field of drug development. This document summarizes its chemical and physical properties and outlines what is known about its synthesis and biological significance.

Chemical and Physical Properties

This compound is a pyrazole derivative with a primary amine functional group. Its fundamental properties are summarized in the table below. The available data primarily pertains to the free base and its dihydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1006458-47-4 | [1][2] |

| Molecular Formula | C₆H₁₁N₃ | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| SMILES Code | CC1=CN(CCN)N=C1 | [1] |

| Synonyms | [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine | N/A |

| Form | Dihydrochloride Salt | N/A |

| CAS Number (Dihydrochloride) | 1006458-47-4 | [2] |

| Molecular Formula (Dihydrochloride) | C₆H₁₃Cl₂N₃ | [2] |

| Molecular Weight (Dihydrochloride) | 198.09 g/mol | [2] |

Note: Inconsistent cataloging may list the same CAS number for both the free base and its salts. Researchers should verify the specific form of the compound from the supplier.

Synthesis

A potential synthetic workflow is outlined below:

This proposed pathway involves an N-alkylation reaction, a common method for functionalizing pyrazole rings. The use of a protecting group on the amine is crucial to prevent side reactions. The final deprotection step would yield the desired primary amine.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological effects, including but not limited to:

-

Anti-inflammatory activity: Many pyrazole-containing compounds are known to inhibit inflammatory pathways.

-

Neuroprotective effects: Certain pyrazole derivatives have shown promise in protecting neuronal cells from damage.

-

Anticancer properties: The pyrazole nucleus is a key structural motif in some anticancer agents.

Given the prevalence of biological activity within the pyrazole class of compounds, it is plausible that this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of diseases.

The logical relationship for investigating the potential of this compound is illustrated below:

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological functions and mechanisms of action of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While detailed experimental and biological data are currently limited, its structural similarity to other known bioactive pyrazoles suggests it could be a valuable starting point for the development of novel therapeutics. This guide provides the foundational information available to date and highlights the areas where further research is needed to fully characterize this compound and unlock its potential.

References

In-depth Technical Guide on 2-(4-methyl-1H-pyrazol-1-yl)ethanamine: CAS Number and Available Data

For researchers, scientists, and drug development professionals, this guide provides a summary of the currently available technical information for 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, including its CAS number and an overview of related compounds.

CAS Number Identification

Physicochemical and Spectral Data

Detailed experimental data, such as physical properties (melting point, boiling point, solubility) and spectral data (NMR, IR, Mass Spectrometry) for this compound, are not extensively reported in readily accessible scientific literature or technical data sheets. This suggests that the compound may be a novel or less-studied entity.

For illustrative purposes, spectral data for a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, are presented in the table below. It is crucial to note that these values are not for this compound and should only be considered as a general reference for the types of data expected for pyrazole-containing molecules.

Table 1: Spectroscopic Data for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline [2]

| Spectroscopic Technique | Observed Peaks/Signals |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50 (s, 3H), 7.25 (s, 3H), 6.88 (d, J = 8.7 Hz, 2H), 6.62 (d, J = 8.7 Hz, 2H), 3.85 (s, 2H), 2.05 (s, 9H) |

| ¹³C-NMR (CDCl₃, 101 MHz) | δ (ppm): 148.1, 141.9, 130.6, 130.1, 127.3, 116.5, 114.2, 92.9, 9.1 |

| IR νₘₐₓ (cm⁻¹) | 3448, 3328, 1626 |

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, general synthetic strategies for pyrazole derivatives are well-documented. These methods often involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors.[3] The synthesis of pyrazole-ethanamine derivatives could potentially be achieved through the alkylation of a pyrazole ring with a protected 2-aminoethyl halide or tosylate, followed by deprotection.

A generalized workflow for the synthesis of pyrazole derivatives is depicted below.

Caption: Generalized workflow for pyrazole derivative synthesis.

Biological Activity and Signaling Pathways

Direct studies on the biological activity or signaling pathway involvement of this compound have not been identified. However, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities.[4][5][6] These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][7]

The anti-inflammatory effects of some pyrazole compounds are attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokines.[7]

A simplified representation of a potential anti-inflammatory signaling pathway that could be modulated by pyrazole derivatives is shown below.

Caption: Potential anti-inflammatory signaling pathway modulated by pyrazole derivatives.

Conclusion

While the dihydrochloride salt of this compound has an assigned CAS number, detailed technical information regarding the free base, its synthesis, specific properties, and biological activity is scarce in the public domain. The information provided herein is based on general knowledge of pyrazole derivatives and should be used as a preliminary guide for further research. Scientists and drug development professionals interested in this specific molecule will likely need to undertake primary research to establish its properties and potential applications.

References

- 1. 1006458-47-4 CAS Manufactory [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for the compound 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. It is critical to note that, as of the date of this publication, there is a significant lack of direct experimental data for this specific molecule in publicly available scientific literature. The information presented herein is largely inferred from structure-activity relationships and the known pharmacological profiles of structurally similar pyrazole-containing compounds. Therefore, the proposed mechanisms should be considered hypothetical and require experimental validation.

Introduction

This compound belongs to the broad class of pyrazole derivatives, a versatile scaffold known to exhibit a wide array of pharmacological activities. The core structure, featuring a pyrazole ring linked to an ethylamine side chain, suggests potential interactions with various biological targets, particularly within the central nervous system. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed exploration of the putative mechanisms of action of this compound, drawing upon the established pharmacology of its structural analogs. The primary focus will be on two potential pathways: monoamine oxidase (MAO) inhibition and histamine H3 receptor antagonism.

Putative Mechanisms of Action

Based on the structural features of this compound, two primary mechanisms of action are proposed:

Monoamine Oxidase (MAO) Inhibition

The ethylamine side chain attached to the pyrazole nucleus is a common feature in many known monoamine oxidase inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders.[1][2][3]

The pyrazole moiety itself, being a bioisostere of other heterocyclic systems found in MAO inhibitors, could contribute to the binding affinity and selectivity for MAO-A or MAO-B isoforms.[4][5] The 4-methyl substitution on the pyrazole ring may influence the electronic and steric properties of the molecule, potentially modulating its interaction with the active site of the enzyme.

Inferred Signaling Pathway for MAO Inhibition:

Histamine H3 Receptor Antagonism

The core structure of this compound also shares similarities with known histamine H3 receptor antagonists.[6] The H3 receptor is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[7] Antagonism of the H3 receptor leads to enhanced release of these neurotransmitters, resulting in procognitive and wakefulness-promoting effects. Pyrazole-based compounds have been investigated as non-imidazole H3 receptor antagonists.[6] The ethylamine side chain could mimic the endogenous ligand histamine, while the substituted pyrazole ring could provide the necessary interactions for antagonistic activity.

Inferred Signaling Pathway for Histamine H3 Receptor Antagonism:

Experimental Protocols for Putative Target Validation

While no specific experimental data exists for this compound, the following are generalized protocols for assessing the proposed mechanisms of action.

Monoamine Oxidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against MAO-A and MAO-B isoforms.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.

-

Assay Principle: A fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of the substrate.

-

Procedure: a. The test compound is pre-incubated with the MAO enzyme in a suitable buffer. b. The substrate is added to initiate the reaction. c. The reaction is stopped after a defined incubation period. d. A reagent that reacts with hydrogen peroxide to produce a fluorescent product (e.g., Amplex Red) is added. e. The fluorescence is measured using a microplate reader.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Workflow Diagram:

References

- 1. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The State of the Art of Pyrazole Derivatives as Monoamine Oxidase...: Ingenta Connect [ingentaconnect.com]

- 3. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Pyrazoles as potential histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

Potential Biological Targets of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] This technical guide explores the potential biological targets of the specific pyrazole derivative, 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. While direct experimental data for this compound is limited in publicly accessible literature, this document extrapolates potential targets based on structure-activity relationships (SAR) of analogous compounds. The primary amine and the 4-methylated pyrazole ring suggest potential interactions with monoamine oxidases (MAOs), G-protein coupled receptors (GPCRs), and certain kinases. This guide provides a comprehensive overview of these potential targets, including quantitative data from related compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Pyrazole Derivatives in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[2] Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib (a COX-2 inhibitor), the erectile dysfunction drug sildenafil (a PDE-5 inhibitor), and numerous kinase inhibitors used in oncology, such as ibrutinib and ruxolitinib.[1] The broad therapeutic applications of pyrazole derivatives underscore the potential of novel analogues like this compound to interact with a variety of biological targets.

Inferred Biological Targets of this compound

Based on the structural features of this compound—specifically the pyrazole core, the ethylamine side chain, and the methyl group at the 4-position—we can infer several potential classes of biological targets.

Monoamine Oxidases (MAOs)

The ethanamine side chain is a common feature in substrates and inhibitors of monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Pyrazoline derivatives, which share a similar core structure, have been investigated as potential MAO inhibitors for the treatment of depression and anxiety.[4]

G-Protein Coupled Receptors (GPCRs)

The overall structure of this compound bears some resemblance to biogenic amine neurotransmitters, suggesting potential activity at various GPCRs. Notably, pyrazole derivatives have been developed as antagonists for the cannabinoid receptor 1 (CB1), a well-characterized GPCR.[5]

Kinases

A significant number of pyrazole-containing drugs are kinase inhibitors.[1] These drugs often target the ATP-binding site of kinases. While many of these are more complex molecules, the pyrazole scaffold is a key pharmacophore. Pyrazole derivatives have been identified as inhibitors of various kinases, including EGFR, VEGFR-2, and RET.[6][7]

Quantitative Data for Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of various pyrazole derivatives against different targets. It is important to note that these are not data for this compound itself but for structurally related compounds.

| Compound Class | Target | Assay Type | Measured Value (IC50/Ki) | Reference Compound |

| Pyrazoline Derivatives | MAO-A | In vitro enzyme inhibition | Micromolar range | - |

| Biarylpyrazoles | Cannabinoid Receptor 1 (CB1) | Radioligand binding assay | Nanomolar to micromolar range | SR141716A |

| Pyrazole-based inhibitors | Meprin α | In vitro enzyme inhibition | Low nanomolar range | 3,5-diphenylpyrazole |

| Pyrazolopyrimidines | RET Kinase | In vitro kinase assay | Nanomolar range | - |

| Pyrazole Hydrazones | Antiproliferative (HeLa cells) | Cell viability assay | Micromolar IC50 values | - |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound against its potential biological targets.

MAO-A Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against human monoamine oxidase A.

Materials:

-

Human recombinant MAO-A

-

Kynuramine (substrate)

-

Clorgyline (positive control inhibitor)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test compound (this compound)

-

96-well microplate reader (fluorescence)

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add 20 µL of the test compound or control to the appropriate wells.

-

Add 160 µL of pre-warmed (37°C) MAO-A enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the kynuramine substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1N NaOH.

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

CB1 Receptor Binding Assay

Objective: To evaluate the binding affinity of the test compound to the human cannabinoid receptor 1 (CB1).

Materials:

-

Membrane preparations from cells expressing human CB1 receptor

-

[³H]CP-55,940 (radioligand)

-

SR141716A (positive control competitor)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Test compound

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the binding buffer.

-

In a polypropylene tube, combine the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of a known ligand (for non-specific binding).

-

Incubate the tubes at 30°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: To assess the inhibitory effect of the test compound on a specific kinase (e.g., RET, EGFR).

Materials:

-

Recombinant kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Known kinase inhibitor (positive control)

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compound

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add the test compound, the kinase, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition and determine the IC50 value of the test compound.

Visualizations: Pathways and Workflows

Signaling Pathway

Caption: Potential inhibition of MAO-A by this compound.

Experimental Workflow

Caption: A typical drug discovery workflow for target validation.

Conclusion

While this compound is not extensively characterized in the scientific literature, its structural features point towards plausible interactions with several important classes of biological targets, including monoamine oxidases, G-protein coupled receptors, and kinases. This guide provides a foundational framework for initiating the investigation of this compound. The provided experimental protocols and workflows offer a clear path for researchers to systematically evaluate its biological activity and therapeutic potential. Further structure-activity relationship studies, starting with the protocols outlined herein, will be crucial in elucidating the specific targets and potential applications of this and related pyrazole derivatives.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Assessment of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine in DMSO and PBS

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility characteristics of the compound 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. Due to the absence of publicly available, quantitative solubility data for this specific molecule in dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS), this document outlines standardized experimental protocols for determining these crucial parameters. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is fundamental for advancing research and development activities, particularly in the realms of drug discovery and in vitro biological assays.

The guide details the necessary experimental workflows, data presentation standards, and relevant theoretical considerations. The inclusion of visual diagrams for experimental processes aims to enhance clarity and facilitate practical implementation in a laboratory setting.

Physicochemical Properties of Pyrazole Derivatives

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely utilized for creating high-concentration stock solutions of test compounds for in vitro screening.[2][3] Its ability to dissolve a broad range of molecules makes it an invaluable tool in drug discovery.[3][4] However, it is crucial to determine the maximum solubility of a compound in DMSO to avoid precipitation upon dilution into aqueous assay buffers.[3]

Quantitative Solubility Data

As no specific experimental values are available for this compound, the following table is presented as a template for recording experimentally determined solubility data.

| Solvent | Temperature (°C) | Method | Maximum Solubility | Notes |

| DMSO | 25 | HPLC/UV-Vis | Data to be determined | Anhydrous DMSO recommended |

Experimental Protocol for DMSO Solubility Determination

This protocol is adapted from established methods for determining the solubility of novel compounds.[2]

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 2-3 minutes.

-

If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.

-

-

Equilibration:

-

Incubate the supersaturated solution at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. Gentle agitation during this period is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the equilibrated mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

-

Back-calculate to determine the original concentration in the DMSO supernatant, which represents the maximum solubility.

-

Experimental Workflow for DMSO Solubility

Caption: Workflow for determining the maximum solubility of a compound in DMSO.

Solubility in Phosphate-Buffered Saline (PBS)

Aqueous solubility at physiological pH is a critical parameter for any compound intended for biological testing. PBS is a commonly used buffer that mimics the isotonic and pH conditions of the human body.[5] The "shake-flask" method is the gold standard for determining equilibrium solubility.[6][7]

Quantitative Solubility Data

The following table should be used to record the solubility of this compound in PBS at various pH levels, as its amine group will likely be protonated at physiological pH, affecting its solubility.

| Solvent | pH | Temperature (°C) | Method | Equilibrium Solubility | Notes |

| PBS | 7.4 | 37 | Shake-Flask | Data to be determined | Mimics physiological conditions |

| PBS | 6.8 | 37 | Shake-Flask | Data to be determined | Relevant for intestinal fluid |

| PBS | 1.2 | 37 | Shake-Flask | Data to be determined | Relevant for gastric fluid |

Experimental Protocol for PBS Solubility Determination (Shake-Flask Method)

This protocol is based on well-established guidelines for thermodynamic solubility assessment.[6]

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS) at desired pH values (e.g., 1.2, 6.8, 7.4)

-

Mechanical shaker or orbital agitator with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC or UV-Visible Spectrophotometer

Procedure:

-

Preparation of the Suspension:

-

Add an excess amount of this compound to a known volume of PBS in a sealed container. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Verify the initial pH of the PBS buffer.

-

-

Equilibration:

-

Place the container in a mechanical shaker set to a constant temperature (e.g., 37°C).

-

Agitate the suspension for a sufficient duration to reach equilibrium. This may take 24 to 72 hours.[6]

-

Periodically sample the solution (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued, indicating equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Separate the solid from the liquid phase by either centrifugation at high speed or by filtering the solution through a 0.22 µm filter. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Immediately dilute the clear filtrate or supernatant with a suitable solvent to prevent precipitation.

-

-

Quantification:

-

Measure the concentration of the dissolved compound in the diluted samples using a validated analytical method (HPLC or UV-Vis).

-

Verify the final pH of the saturated solution to ensure the buffering capacity was maintained.

-

-

Calculation:

-

Use the measured concentration and the dilution factor to calculate the equilibrium solubility of the compound in PBS at the tested pH.

-

Experimental Workflow for PBS Solubility

Caption: Shake-flask method workflow for determining aqueous solubility in PBS.

Representative Signaling Pathway

When investigating a novel compound such as this compound, a common starting point is to assess its impact on well-characterized signaling pathways involved in cell proliferation, survival, and inflammation. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling cascade, which is a frequent target in drug discovery.

Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

While direct solubility data for this compound in DMSO and PBS is not currently documented in public literature, this guide provides the necessary framework for its experimental determination. By employing the detailed protocols for both organic and aqueous solubility, researchers can generate the high-quality, reliable data essential for advancing scientific inquiry and drug development pipelines. The provided templates for data presentation and visual workflows are intended to standardize this process, ensuring consistency and comparability of results across different laboratory settings.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, a molecule belonging to the pharmacologically significant pyrazole class of compounds. The pyrazole scaffold is a well-established privileged structure in drug discovery, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this chemical series.

Core Structure and Synthetic Overview

The core structure of this compound consists of a 4-methylpyrazole ring N-substituted with an ethanamine side chain. The synthesis of such pyrazole derivatives generally involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by N-alkylation to introduce the ethanamine moiety. Modifications to this core structure can be systematically explored to optimize biological activity. Key areas for derivatization include:

-

Substitution at the 4-position of the pyrazole ring: Replacing the methyl group with other substituents to probe steric and electronic effects.

-

Substitution at other positions of the pyrazole ring: Introducing functional groups at the 3- and 5-positions to explore additional binding interactions.

-

Modification of the ethanamine side chain: Altering the length of the alkyl chain, introducing substituents, or replacing the primary amine with other functional groups.

Structural Analogs and Biological Activity

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. While specific data for this compound is limited in publicly available literature, extensive research on related pyrazole-containing compounds provides valuable insights into their potential as therapeutic agents. Many pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Kinase Inhibitory Activity

Several pyrazole-based compounds have demonstrated potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Table 1: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference Compound | IC50 (nM) |

| PZ-1 | VEGFR-2 | 8.93 | - | Sorafenib | 30 |

| PZ-2 | VEGFR-2 | 38.28 | - | Sorafenib | 30 |

| PZ-3 | EGFR | 90 | - | Erlotinib | - |

| PZ-4 | VEGFR-2 | 230 | - | Sorafenib | - |

Note: The compound IDs are placeholders for illustrative pyrazole derivatives from the literature and do not represent direct analogs of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of pyrazole derivatives, based on common methodologies reported in the scientific literature.

General Synthesis of 4-Substituted Pyrazole-1-ethanamine Analogs

A common route for the synthesis of N-alkylated pyrazoles involves a two-step process:

-

Synthesis of the Pyrazole Core: The substituted pyrazole ring is typically synthesized via a condensation reaction between a β-diketone and hydrazine hydrate. For example, to obtain a 4-substituted pyrazole, the corresponding substituted 1,3-diketone would be used as a starting material.

-

N-Alkylation: The pyrazole core is then N-alkylated using a suitable electrophile. To introduce the ethanamine side chain, a protected 2-bromoethylamine derivative (e.g., N-(2-bromoethyl)phthalimide) is often used, followed by deprotection to yield the primary amine.

Example Protocol for N-Alkylation:

-

To a solution of the 4-substituted pyrazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N-(2-bromoethyl)phthalimide (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 80°C and monitor its progress by thin-layer chromatography.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration and wash with water.

-

For deprotection, reflux the crude product with hydrazine hydrate (3 equivalents) in ethanol.

-

After cooling, acidify the mixture with hydrochloric acid and filter to remove the phthalhydrazide byproduct.

-

Neutralize the filtrate with a base and extract the product with a suitable organic solvent.

-

Purify the final compound by column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various in vitro assay formats, such as enzyme-linked immunosorbent assays (ELISAs) or radiometric assays.

General ELISA-based Kinase Assay Protocol:

-

Coat a 96-well plate with the kinase substrate.

-

Add the kinase enzyme, the test compound at various concentrations, and ATP to initiate the phosphorylation reaction.

-

Incubate the plate at 37°C for a specified period.

-

After incubation, wash the plate to remove unbound reagents.

-

Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chromogenic substrate and measure the absorbance at a specific wavelength.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways of two important cancer-related kinases that are often targeted by pyrazole-based inhibitors.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily approached through a two-stage process: the initial construction of the 4-methyl-1H-pyrazole core, followed by its N-alkylation to introduce the ethanamine side chain. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic routes for enhanced clarity.

Synthesis of the 4-methyl-1H-pyrazole Core

The foundational step in the synthesis of the target molecule is the preparation of 4-methyl-1H-pyrazole. A common and effective method for the synthesis of pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the specific synthesis of 4-methyl-1H-pyrazole, a suitable precursor is 1,1,3,3-tetramethoxy-2-methylpropane, which serves as a protected form of 2-methylmalondialdehyde.

Experimental Protocol: Synthesis of 4-methyl-1H-pyrazole

This protocol is adapted from general procedures for pyrazole synthesis from 1,3-dicarbonyl precursors.

Materials:

-

1,1,3,3-tetramethoxy-2-methylpropane

-

Hydrazine hydrate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Methylene chloride

-

Water

Procedure:

-

To a stirred solution of water, add hydrazine hydrate.

-

Adjust the pH of the solution to approximately 1-3 by the controlled addition of concentrated hydrochloric acid at a temperature maintained around 40°C.

-

Simultaneously, add 1,1,3,3-tetramethoxy-2-methylpropane and a solution of hydrazine hydrate to the acidic solution over a period of several hours, while maintaining the pH between 2 and 3 by the addition of hydrochloric acid. The reaction temperature is typically kept between 40-60°C.

-

After the addition is complete, continue stirring the mixture for several hours to ensure the reaction goes to completion.

-

Neutralize the reaction mixture to a pH of approximately 8 by the addition of a sodium hydroxide solution.

-

The product, 4-methyl-1H-pyrazole, can be extracted from the aqueous solution using an organic solvent such as methylene chloride.

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation under reduced pressure.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | 1,1,3,3-tetramethoxy-2-methylpropane, Hydrazine hydrate | Adapted from[1][2] |

| Solvent | Water | [2] |

| Catalyst/Reagent | Hydrochloric Acid, Sodium Hydroxide | [2] |

| Reaction Temperature | 40-60 °C | [2] |

| Reaction Time | Several hours | [2] |

| Yield | High (specific yield for 4-methyl derivative not reported, but analogous reactions have high yields) | [2] |

N-Alkylation of 4-methyl-1H-pyrazole

With the 4-methyl-1H-pyrazole core in hand, the next critical step is the introduction of the 2-ethanamine side chain via N-alkylation. Two primary strategies are presented here: a direct approach using a protected aminoethyl halide and an indirect approach involving the alkylation with a nitrile-containing synthon followed by reduction.

Route A: N-Alkylation with a Protected Aminoethyl Halide

This route involves the alkylation of 4-methyl-1H-pyrazole with a 2-bromoethylamine derivative where the amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group. The subsequent deprotection of the Boc group yields the desired primary amine.

-

To a solution of 4-methyl-1H-pyrazole in a suitable anhydrous solvent (e.g., N,N-dimethylformamide, DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0°C under an inert atmosphere.

-

Stir the mixture at room temperature for a short period to ensure the formation of the pyrazolate anion.

-

Add 2-(Boc-amino)ethyl bromide to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Dissolve the purified tert-butyl (2-(4-methyl-1H-pyrazol-1-yl)ethyl)carbamate in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), to the solution.

-

Stir the reaction mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt of this compound can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Route B: N-Alkylation with 2-Chloroacetonitrile and Subsequent Reduction

This alternative pathway involves the N-alkylation of 4-methyl-1H-pyrazole with 2-chloroacetonitrile to form an intermediate nitrile, which is then reduced to the target primary amine.

-

In a similar manner to Route A, deprotonate 4-methyl-1H-pyrazole with a base like sodium hydride or potassium carbonate in an anhydrous solvent (e.g., DMF or acetonitrile).

-

Add 2-chloroacetonitrile to the reaction mixture.

-

Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).

-

Work-up the reaction by adding water and extracting the product with an organic solvent.

-

Dry the organic phase, remove the solvent, and purify the crude 2-(4-methyl-1H-pyrazol-1-yl)acetonitrile by column chromatography or distillation.

The reduction of the nitrile to the primary amine can be achieved using various reducing agents.

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

To a stirred suspension of lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran, THF) at 0°C under an inert atmosphere, add a solution of 2-(4-methyl-1H-pyrazol-1-yl)acetonitrile in the same solvent dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water, a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting solid and wash it with an ether solvent.

-

Dry the combined filtrate over a drying agent, and remove the solvent under reduced pressure to obtain the desired this compound.

Method 2: Catalytic Hydrogenation

-

Dissolve 2-(4-methyl-1H-pyrazol-1-yl)acetonitrile in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to prevent the formation of secondary amines.

-

Add a hydrogenation catalyst, such as Raney Nickel (Ra-Ni) or palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature or with gentle heating.

-

Monitor the reaction for the uptake of hydrogen.

-

Upon completion, filter the catalyst, and remove the solvent from the filtrate under reduced pressure to yield the product.

Quantitative Data for N-Alkylation and Reduction

| Parameter | Route A (Alkylation) | Route A (Deprotection) | Route B (Alkylation) | Route B (LiAlH₄ Reduction) | Route B (Catalytic Hydrogenation) | Reference |

| Reactants | 4-methyl-1H-pyrazole, 2-(Boc-amino)ethyl bromide | tert-butyl (2-(4-methyl-1H-pyrazol-1-yl)ethyl)carbamate | 4-methyl-1H-pyrazole, 2-chloroacetonitrile | 2-(4-methyl-1H-pyrazol-1-yl)acetonitrile | 2-(4-methyl-1H-pyrazol-1-yl)acetonitrile | General procedures[3][4][5][6] |

| Solvent | DMF | DCM or Dioxane | DMF or Acetonitrile | Diethyl ether or THF | Methanol or Ethanol (with ammonia) | [3] |

| Catalyst/Reagent | NaH or K₂CO₃ | TFA or HCl | NaH or K₂CO₃ | LiAlH₄ | Raney Nickel or Pd/C | [3][4][5][6] |

| Reaction Temperature | 0°C to RT/heated | RT | RT/heated | 0°C to RT | RT/heated | [3] |

| Reaction Time | 2-24 hours | 1-4 hours | 2-12 hours | 2-12 hours | 4-24 hours | [3] |

| Yield | Moderate to high | High | Moderate to high | Moderate to high | Moderate to high | General expectation |

Visualized Synthesis Pathways

The following diagrams illustrate the described synthetic pathways for this compound.

Caption: Synthesis of the 4-methyl-1H-pyrazole core.

Caption: Route A: N-Alkylation with a protected amine.

Caption: Route B: N-Alkylation with acetonitrile followed by reduction.

Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process. The initial formation of the 4-methyl-1H-pyrazole ring is a critical step, followed by a regioselective N-alkylation to introduce the desired ethanamine side chain. The choice between the direct N-alkylation with a protected aminoethyl halide (Route A) and the indirect route via a nitrile intermediate (Route B) will depend on the availability of starting materials, desired scale, and the specific experimental conditions preferred by the researcher. Both pathways offer viable and robust methods for the preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly during the N-alkylation step, is crucial to ensure high yields and regioselectivity.

References

Pharmacological Profile of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine: A Technical Guide

Disclaimer: Publicly available pharmacological data for the specific compound 2-(4-methyl-1H-pyrazol-1-yl)ethanamine is limited. This guide provides a representative pharmacological profile based on its structural class—pyrazole-ethanamines—which are recognized as modulators of histamine receptors. The data and protocols presented herein are based on closely related analogs and established methodologies for the primary targets of this chemical scaffold.

Introduction: The Pyrazole-Ethanamine Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in a wide array of pharmacologically active agents. When coupled with an ethanamine side chain, the resulting structure bears a resemblance to histamine, suggesting a potential interaction with histamine receptors. Research has demonstrated that pyrazole-containing compounds frequently act as ligands for histamine H2 and H3 receptors, exhibiting either agonist or antagonist/inverse agonist properties. The nature of the activity is highly dependent on the substitution pattern of the pyrazole ring and the side chain.

Pharmacological Data: A Representative Analog

Given the absence of specific data for this compound, we present data for its close structural analog, Betazole (2-(1H-pyrazol-3-yl)ethanamine). Betazole is known as a selective histamine H2 receptor agonist.

| Compound | Target | Assay | Parameter | Value | Reference |

| Betazole | Histamine H2 Receptor | Cimetidine Antagonism (Isolated Rabbit Gastric Glands) | pA2 | 6.1 - 6.3 | [1] |

| Betazole | Histamine H2 Receptor | Cimetidine Antagonism (Isolated Human Gastric Glands) | pA2 | 5.7 | [1] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Primary Target Profile: Histamine H3 Receptor

While Betazole targets the H2 receptor, the pyrazole scaffold is more extensively documented in the development of ligands for the histamine H3 receptor. The H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that acts as an autoreceptor to regulate the synthesis and release of histamine. It also functions as a heteroreceptor to modulate the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human histamine H3 receptor.

Materials:

-

Membrane Preparation: Membranes from HEK293T cells stably expressing the human H3 receptor.

-

Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), a selective H3 receptor agonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.

-

Test Compound: Serial dilutions of the compound of interest.

-

Instrumentation: 96-well microplates, glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the following in order:

-

50 µL of assay buffer or test compound at various concentrations.

-

50 µL of [³H]-NAMH (final concentration ~0.5-1 nM).

-

150 µL of H3 receptor membrane preparation (~100 µg of protein).

-

-

For determining non-specific binding, a parallel set of wells should contain 10 µM Clobenpropit instead of the test compound.

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[2]

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Allow the filters to dry, then add scintillation fluid to each filter vial.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H3 Receptor [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist or inverse agonist) by quantifying its effect on G-protein activation.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human H3 receptor (e.g., HEK293 or CHO cells).[3]

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

GDP: Guanosine 5'-diphosphate.

-

Test Compound: Agonist (e.g., R-α-methylhistamine) and/or antagonist/inverse agonist.

-

Instrumentation: 96-well microplates, glass fiber filters, and a liquid scintillation counter.

Procedure:

-

Pre-incubate the H3 receptor membranes with GDP (typically 10-30 µM) on ice to ensure G-proteins are in their inactive state.

-

In a 96-well plate, add the membrane preparation, assay buffer, and the test compound at various concentrations. For antagonist testing, also add a fixed concentration of an agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[3]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

Data Analysis: Agonist activity is determined by the concentration-dependent stimulation of [³⁵S]GTPγS binding above basal levels, from which EC50 and Emax values are derived. Inverse agonist activity is measured as a concentration-dependent decrease in basal [³⁵S]GTPγS binding. Antagonist activity is determined by the ability of the test compound to shift the concentration-response curve of a known agonist to the right.

Visualizations

Histamine H3 Receptor Signaling Pathway

Caption: Canonical Gi/o signaling pathway of the Histamine H3 Receptor.

Experimental Workflow: Radioligand Binding Assay

References

- 1. Histamine H2-receptor of human and rabbit parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Unveiling the Potential of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine in Histamine H4 Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific binding affinity data (e.g., Ki, IC50) for the compound 2-(4-methyl-1H-pyrazol-1-yl)ethanamine at the histamine H4 receptor. This guide, therefore, provides a comprehensive framework based on the established pharmacology of the histamine H4 receptor and standard methodologies for ligand binding analysis. The experimental protocols and data tables are presented as templates for the evaluation of this specific compound.

Introduction: The Histamine H4 Receptor as a Therapeutic Target

The histamine H4 receptor (H4R) is the most recently identified member of the histamine receptor family, which also includes the H1, H2, and H3 receptors.[1] Predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, the H4R plays a crucial role in modulating immune responses and inflammatory processes.[2][3] Its involvement in conditions like allergic asthma, atopic dermatitis, and pruritus has positioned it as a promising therapeutic target for a new class of anti-inflammatory and immunomodulatory drugs.[1][2]

The exploration of novel ligands, such as pyrazole derivatives, is a key area of research in the quest for selective and potent H4R modulators. The compound this compound, while its specific interactions with the H4R are not yet publicly documented, represents a chemical scaffold of interest for further investigation.

Histamine H4 Receptor Signaling

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the H4R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway.[3]

Quantitative Data Presentation

While specific data for this compound is unavailable, the following tables serve as a template for presenting binding affinity and selectivity data once obtained.

Table 1: Histamine H4 Receptor Binding Affinity of this compound

| Compound | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Hill Slope |

| This compound | [3H]-Histamine | Competition Binding | Data not available | Data not available | Data not available |

| JNJ 7777120 (Reference Antagonist) | [3H]-Histamine | Competition Binding | 4.5[4] | - | - |

| Histamine (Endogenous Agonist) | - | - | 7.0[5] | - | - |

Table 2: Selectivity Profile of this compound against other Histamine Receptors

| Compound | H4R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H1/H4 Selectivity | H2/H4 Selectivity | H3/H4 Selectivity |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| JNJ 7777120 (Reference Antagonist) | 4.5 | >10,000 | >10,000 | >10,000 | >2222 | >2222 | >2222 |

Experimental Protocols

The following are detailed, generalized protocols for conducting radioligand binding assays to determine the affinity of a test compound for the histamine H4 receptor.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the H4 receptor.

Materials:

-

Membranes from cells stably expressing the human histamine H4 receptor (e.g., HEK-293 or CHO cells).

-

[3H]-Histamine (Radioligand).

-

Test compound: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., high concentration of unlabeled histamine or a known H4R antagonist like JNJ 7777120).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a 96-well plate, add the cell membranes, [3H]-Histamine at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, add only membranes and radioligand.

-

For non-specific binding wells, add membranes, radioligand, and a high concentration of an unlabeled competitor.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

While direct experimental data for this compound at the histamine H4 receptor is currently lacking in the public domain, this technical guide provides the necessary framework for its evaluation. The established importance of the H4R in immune modulation and inflammatory diseases warrants the investigation of novel chemical entities like pyrazole derivatives. The provided experimental protocols and data presentation templates offer a clear path for researchers to characterize the binding affinity and selectivity of this compound, thereby contributing to the broader understanding of H4R pharmacology and the development of new therapeutics. Future studies are essential to elucidate the potential of this compound as a modulator of the histamine H4 receptor.

References

- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and In Vitro Assay Protocol for 2-(4-methyl-1H-pyrazol-1-yl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2][3] These compounds form the core scaffold of numerous drugs approved for various therapeutic applications, including oncology, inflammation, and infectious diseases.[2][4][5] The pyrazole nucleus is a key feature in several kinase inhibitors and other targeted therapies, highlighting its importance in modern drug discovery.[2][6] This document provides a detailed protocol for an in vitro cytotoxicity assay of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, a representative pyrazole-containing compound, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a fundamental tool for assessing the potential anti-proliferative effects of novel chemical entities on cancer cell lines.[1]

Compound Profile

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | Structure |

| This compound | 2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine | C6H11N3 | 125.17 g/mol |  |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the procedure for evaluating the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound, which represents the concentration required to inhibit 50% of cancer cell growth.

Materials and Reagents:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Culture Maintenance:

-

Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

-

-

Cell Seeding:

-

Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

-

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | 25.8 ± 3.2 | 1.2 ± 0.3 |

| HCT116 | Colorectal Carcinoma | 42.1 ± 5.5 | 0.9 ± 0.2 |

| A549 | Lung Carcinoma | > 100 | 2.5 ± 0.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualization

Experimental Workflow Diagram

A schematic overview of the MTT assay workflow.

Potential Signaling Pathway Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.

Hypothesized inhibition of a kinase cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Pyrazole Derivatives in Mouse Models

Disclaimer: Extensive literature searches did not yield specific in vivo studies for the compound "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" in mouse models. The following application notes and protocols are a representative guide based on published in vivo studies of other pyrazole derivatives. These should be adapted and optimized for the specific compound and experimental goals.

Introduction

Pyrazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities. [1][2]Members of this class have been investigated for anti-inflammatory, analgesic, anticancer, anticonvulsant, and neuroprotective effects. [3][4][5][6]Marketed drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor) and Rimonabant (an anti-obesity agent) feature the pyrazole scaffold, highlighting its therapeutic potential. [3] The successful in vivo evaluation of novel pyrazole compounds is critically dependent on appropriate formulation to ensure solubility and bioavailability, as well as on well-designed experimental protocols to assess efficacy and mechanism of action in relevant mouse models. [1]These notes provide a generalized framework for conducting such studies.

Data Presentation: Formulation and Administration

The formulation and administration route are critical for achieving desired compound exposure in vivo. Many pyrazole derivatives have poor aqueous solubility, necessitating the use of co-solvents and vehicles. [1] Table 1: Example Formulations for Pyrazole Derivatives in Mouse Studies

| Compound Class | Vehicle Composition | Administration Route | Purpose | Reference |

| Anti-inflammatory Pyrazoles | DMSO, Polyethylene glycol 400 (PEG400), Tween-80, Saline | Oral (p.o.) / Intraperitoneal (i.p.) | To assess anti-inflammatory and analgesic activity | [1] |

| Neuroprotective Pyrazolones | 50% (v/v) DMSO / 50% (v/v) PEG300 | Intraperitoneal (i.p.) / Osmotic Pump | To assess effects on neuroinflammation and seizures | [7] |

| Estrogen Receptor Modulators (e.g., MPP) | DMSO / Sterile PBS (Final DMSO < 5%) | Subcutaneous (s.c.) | To study systemic effects on estrogen receptor pathways | [8] |

| Anticancer Pyrazoles | Not specified in detail, but often requires vehicles for poorly soluble compounds | Oral (p.o.) / Intravenous (i.v.) | To evaluate tumor growth inhibition in xenograft models | [2][5] |

Table 2: Representative Dosing for Pyrazole Derivatives in Mice

| Compound/Model | Mouse Model | Dosage | Administration Route | Key Finding | Reference |

| Methylpiperidino Pyrazole (MPP) | Male C57BL/6N mice | 20 µg/kg or 200 µg/kg | Subcutaneous (s.c.) | Dose-dependent attenuation of prepulse inhibition | [8] |

| Pyrazole-3 (Pyr3) | Male C57BL/10 mice | 0.1 mg/kg/day (via osmotic pump) | Intraperitoneal (i.p.) | Amelioration of skeletal muscle atrophy | [7] |

| Anti-inflammatory Pyrazoles (General) | Carrageenan-induced paw edema model (Rats/Mice) | 25, 50, or 100 mg/kg | Oral (p.o.) | Dose-dependent reduction in paw edema | [4] |

| Anticancer Pyrazole (Compound 6) | Orthotopic murine mammary tumor model | 5 mg/kg | Not specified | Significant tumor growth inhibition | [5] |

Experimental Protocols

Protocol for Formulation of a Pyrazole Derivative for Oral Administration

This protocol describes a common method for solubilizing poorly water-soluble pyrazole compounds for oral gavage in mice.

Materials:

-

Pyrazole compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume (typically 5-10 mL/kg for mice).

-

Initial Solubilization: In a sterile conical tube, add a small volume of DMSO to the compound. Vortex thoroughly until the compound is completely dissolved. The final concentration of DMSO in the formulation should ideally be kept below 10%. [1]3. Addition of Co-solvents: Sequentially add PEG400 and then Tween-80 to the DMSO solution, vortexing well after each addition. A common vehicle ratio is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline.

-

Final Dilution: Slowly add the sterile saline to the organic mixture to reach the final volume. Vortex vigorously until a clear, homogenous solution is obtained. Gentle warming or brief sonication may be used if precipitation occurs.

-

Pre-administration Check: Before administering to animals, visually inspect the solution for any signs of precipitation. Prepare the formulation fresh on the day of the experiment.

Protocol for Carrageenan-Induced Paw Edema in Mice

This is a standard in vivo model to evaluate the anti-inflammatory activity of a test compound. [4][9] Materials:

-

Test pyrazole compound, formulated for administration

-

Positive control (e.g., Indomethacin or Diclofenac)

-

Vehicle control

-

1% (w/v) Carrageenan solution in sterile saline

-

Pleasthesmometer or digital calipers

-

Male or female mice (e.g., Swiss Albino or BALB/c, 20-25g)

Procedure:

-

Animal Acclimation: Acclimate animals for at least one week before the experiment. Fast the mice overnight before the experiment but allow free access to water.

-

Grouping: Randomly divide the mice into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

-

Compound Administration: Administer the test pyrazole compound, vehicle, or positive control via the desired route (e.g., oral gavage) 60 minutes before inducing inflammation.

-